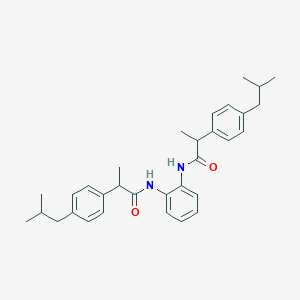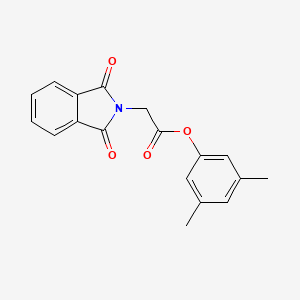![molecular formula C17H13IN2O2 B11699058 (4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11699058.png)
(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features an iodine atom attached to a methylphenyl group, making it a halogenated aromatic compound. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the iodine atom: This step involves the iodination of the aromatic ring using reagents such as iodine and a suitable oxidizing agent.
Formation of the imine linkage: This can be done by reacting the iodinated aromatic amine with an aldehyde or ketone under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or oxazole ring.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to interact with specific biological targets.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, the compound may activate a receptor by binding to it and triggering a signaling cascade.
Comparaison Avec Des Composés Similaires
(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one can be compared with other similar compounds, such as:
(4E)-4-{[(4-bromo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and biological activity.
(4E)-4-{[(4-chloro-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one: This compound has a chlorine atom instead of an iodine atom, which can also affect its properties.
(4E)-4-{[(4-fluoro-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one: This compound has a fluorine atom instead of an iodine atom, which can influence its chemical and biological behavior.
Propriétés
Formule moléculaire |
C17H13IN2O2 |
|---|---|
Poids moléculaire |
404.20 g/mol |
Nom IUPAC |
4-[(4-iodo-2-methylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H13IN2O2/c1-11-9-13(18)7-8-14(11)19-10-15-17(21)22-16(20-15)12-5-3-2-4-6-12/h2-10,21H,1H3 |
Clé InChI |
JXUXWSCSNPKFHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-benzyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698976.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11698992.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
![4-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11699000.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699006.png)
![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699015.png)


![2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11699029.png)
![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11699030.png)

![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)
